1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene
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Overview
Description
1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene is an organic compound with the molecular formula C19H22Cl2O4. It is characterized by the presence of two chlorine atoms, a butoxy group, and a dimethoxyphenoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene include other chlorinated benzene derivatives and compounds with similar functional groups, such as:
- 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
- 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
Uniqueness
Properties
IUPAC Name |
1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-13-11-14(20)18(15(21)12-13)24-9-4-5-10-25-19-16(22-2)7-6-8-17(19)23-3/h6-8,11-12H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNQAYWXYGLDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCOC2=C(C=CC=C2OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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